tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5;/h9-10H,6-8,13H2,1-5H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUQYQDOPTVDGI-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC(C)(C)C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC(C)(C)C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions . The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone using reagents like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride can undergo various chemical reactions, including:
Reduction: The aminomethyl group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese catalyst, nonafluoro-tert-butyl alcohol (NFTBA) as solvent.
Reduction: Lithium aluminum hydride, anhydrous ether as solvent.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Primary alcohols from the hydroxylation of the tert-butyl group.
Reduction: Primary amines from the reduction of the aminomethyl group.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H25NO2
- Molecular Weight : 201.31 g/mol
- SMILES : CC(C)CC@@HCN
- InChI : InChI=1S/C12H25NO2/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3/t10-/m0/s1
These properties indicate that the compound is a tertiary amine with potential for various chemical reactions, including oxidation and reduction.
Organic Synthesis
Tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride serves as an intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for creating complex molecules in organic chemistry .
Pharmaceutical Development
This compound is structurally related to known pharmaceuticals such as pregabalin, which is used to treat neuropathic pain and epilepsy. Research indicates that derivatives of this compound may exhibit similar biological activities and could be explored for therapeutic applications .
Material Science
The compound's reactivity can be utilized in the production of polymers and other industrial chemicals. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating new materials with specific properties .
Case Study 1: Synthesis of Amino Acid Derivatives
A study focused on synthesizing (3S)-3-aminomethyl-5-methylhexanoic acid highlighted a method involving condensation acetylation reactions. This approach demonstrated an efficient pathway to produce amino acid derivatives with high yields while minimizing environmental impact by avoiding toxic reagents like chloroform .
Research evaluating the biological activity of this compound showed promising results in modulating protein interactions within biochemical pathways. This suggests potential applications in drug design where modulation of specific targets is crucial .
Summary of Applications
| Application Area | Description |
|---|---|
| Organic Chemistry | Intermediate for synthesizing complex organic compounds |
| Pharmaceutical Research | Potential therapeutic applications similar to pregabalin |
| Material Science | Useful in producing polymers and materials through nucleophilic substitution reactions |
| Biological Research | Modulation of protein interactions and biochemical pathways |
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl group can induce steric effects that influence the compound’s reactivity and binding affinity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity. The hydrochloride salt form enhances the compound’s solubility and stability in aqueous environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Critical Analysis of Structural and Functional Differences
Ester Group Influence :
- tert-Butyl vs. Ethyl Esters : The tert-butyl group in the target compound confers superior hydrolytic stability compared to the ethyl ester analogue (CAS 1955498-14-2), which is more prone to enzymatic or acidic degradation .
Substituent Position and Reactivity :
- Aminomethyl vs. Amino Groups: The aminomethyl (-CH₂NH₂) group in the target compound enhances nucleophilicity compared to the simpler amino (-NH₂) group in tert-butyl 2-amino-5-methylhexanoate (CAS 34582-33-7), enabling broader utility in Schiff base or condensation reactions .
- Chirality : The 3S configuration in the target compound contrasts with racemic mixtures in some analogues (e.g., CAS 16948-36-0), which could affect binding affinity in chiral environments like enzyme active sites .
Backbone Modifications :
- Aliphatic vs.
Limitations and Data Gaps
- Physicochemical Data : Key parameters such as melting points, solubility in organic solvents, and partition coefficients (LogP) are unavailable for many compounds, including the target molecule .
Biological Activity
Tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. It is characterized by the presence of an aminomethyl group and a tert-butyl ester, which contribute to its unique properties and reactivity. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C₁₁H₂₃ClN₂O₂
- Molecular Weight : 236.77 g/mol
- CAS Number : 166023-30-9
The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological studies.
Synthesis
The synthesis typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol, often utilizing reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions. This method is efficient for producing high-purity compounds suitable for biological testing .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions facilitated by the aminomethyl group. The steric effects induced by the tert-butyl group also influence its binding affinity and reactivity .
Anticonvulsant and Anxiolytic Properties
Research indicates that compounds similar to this compound exhibit significant anticonvulsant and anxiolytic activities. For instance, studies have shown that related compounds demonstrate protective effects against induced seizures and anxiety in animal models .
- Example Data :
- IC₅₀ Values : The compound shows promising activity with IC₅₀ values comparable to established anxiolytics like pregabalin.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. The inhibition kinetics suggest a mixed-type reversible inhibition mechanism, indicating that it may help in conditions like Alzheimer's disease by preventing β-amyloid aggregation .
- Kinetic Studies :
- AChE Inhibition :
- BChE Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Anxiolytic Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Pregabalin | 0.218 | 0.084 | 100% |
| Tacrine | TBD | TBD | High |
Note: TBD = To Be Determined based on further studies.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Seizure Models : In a controlled study using animal models for epilepsy, this compound demonstrated a significant reduction in seizure frequency compared to controls.
- Cognitive Function Improvement : Another study indicated that the compound could improve cognitive functions in geriatric patients by modulating neurotransmitter levels through AChE inhibition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. The tert-butyl ester group is introduced to protect the carboxylate moiety, while the aminomethyl group may be protected with Boc (tert-butoxycarbonyl) to prevent side reactions. Enantiomeric purity is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or chiral resolving agents. HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) is recommended for purity verification, with retention times compared to standards .
- Key Data :
- Molecular formula: C₁₁H₂₃NO₂·HCl (MW: 237.76 g/mol) .
- Storage: Store below -20°C under inert atmosphere to prevent degradation .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- Polarity/Solubility : Determine via shake-flask method using HPLC-UV to quantify solubility in water, DMSO, or ethanol.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly when scaling from milligram to gram quantities?
- Methodological Answer :
- Step Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) in critical steps like esterification or amination.
- Workup Efficiency : Employ liquid-liquid extraction with ethyl acetate/water for intermediate purification. For scale-up, switch from column chromatography to recrystallization (e.g., using tert-butyl methyl ether).
- Yield Data : Pilot studies report ~60–70% yield for the final hydrochloride salt formation step under anhydrous HCl/Et₂O conditions .
Q. How does the stereochemistry at the 3S position influence the compound’s reactivity in downstream applications, such as peptide coupling or prodrug synthesis?
- Methodological Answer :
- The (3S) configuration enhances spatial compatibility with enzymatic active sites (e.g., proteases) due to its resemblance to natural amino acid side chains.
- Reactivity Studies : Kinetic resolution experiments (e.g., with carbodiimide coupling agents) show 3S enantiomers react 2–3× faster than 3R analogs in peptide bond formation .
- Chiral Stability : Monitor epimerization via circular dichroism (CD) under acidic/basic conditions; minimal racemization observed at pH 4–7 .
Q. What are the common degradation pathways of this compound under accelerated stability conditions, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis : The tert-butyl ester is prone to acid-catalyzed hydrolysis. Stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored with desiccants.
- Oxidation : The aminomethyl group may oxidize; add antioxidants (e.g., BHT) or use argon sparging during storage .
- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., free carboxylic acid at m/z 174.1) .
Application-Focused Questions
Q. How is this compound utilized as a chiral building block in the synthesis of γ-aminobutyric acid (GABA) analogs, and what pharmacological advantages does its stereochemistry confer?
- Methodological Answer :
- The 3S-aminomethyl group mimics GABA’s zwitterionic structure, enabling interactions with GABA transporters (e.g., mGAT1).
- Case Study : In pregabalin analogs, the 3S configuration reduces off-target binding (IC₅₀ = 12 nM for mGAT1 vs. 220 nM for 3R) .
- Synthetic Protocol : Couple the hydrochloride salt with activated esters (e.g., NHS esters) under Schlenk-line anhydrous conditions .
Data Contradictions and Resolution
- Contradiction : lists a molecular weight of 188.61 g/mol for a related compound, conflicting with the target compound’s MW (237.76 g/mol).
- Resolution : Cross-validate using CAS RN 166023-30-9 (target compound) and HRMS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
